molecular formula C11H12F2O B13055794 1-(2,5-Difluorophenyl)pentan-1-one

1-(2,5-Difluorophenyl)pentan-1-one

Katalognummer: B13055794
Molekulargewicht: 198.21 g/mol
InChI-Schlüssel: IBZHBHQPEXOZKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Difluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a pentanone chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

1-(2,5-Difluorophenyl)pentan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Difluorophenyl)pentan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,5-Difluorophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Difluorophenyl)pentan-1-one can be compared with other similar compounds such as:

    1-(3,5-Difluorophenyl)pentan-1-one: Similar in structure but with different fluorine atom positions, leading to variations in chemical reactivity and applications.

    5-bromo-1-(4-bromo-2,6-difluorophenyl)pentan-1-one:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Eigenschaften

Molekularformel

C11H12F2O

Molekulargewicht

198.21 g/mol

IUPAC-Name

1-(2,5-difluorophenyl)pentan-1-one

InChI

InChI=1S/C11H12F2O/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7H,2-4H2,1H3

InChI-Schlüssel

IBZHBHQPEXOZKU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)C1=C(C=CC(=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.